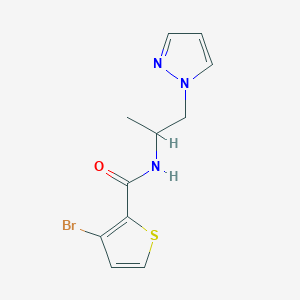
n-(1-(1h-Pyrazol-1-yl)propan-2-yl)-3-bromothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(1H-Pyrazol-1-yl)propan-2-yl)-3-bromothiophene-2-carboxamide is a heterocyclic compound that contains both pyrazole and thiophene rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1H-Pyrazol-1-yl)propan-2-yl)-3-bromothiophene-2-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine with a 1,3-diketone.
Bromination of Thiophene: Thiophene can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The brominated thiophene is then coupled with the pyrazole derivative using a suitable coupling agent like palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced carboxamide derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-(1H-Pyrazol-1-yl)propan-2-yl)-3-bromothiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-(1-(1H-Pyrazol-1-yl)propan-2-yl)-3-bromothiophene-2-carboxamide involves its interaction with specific molecular targets. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic amino acids in proteins, further modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(1H-Pyrazol-1-yl)propan-2-yl)-3-chlorothiophene-2-carboxamide
- N-(1-(1H-Pyrazol-1-yl)propan-2-yl)-3-fluorothiophene-2-carboxamide
Uniqueness
N-(1-(1H-Pyrazol-1-yl)propan-2-yl)-3-bromothiophene-2-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets.
Properties
Molecular Formula |
C11H12BrN3OS |
|---|---|
Molecular Weight |
314.20 g/mol |
IUPAC Name |
3-bromo-N-(1-pyrazol-1-ylpropan-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H12BrN3OS/c1-8(7-15-5-2-4-13-15)14-11(16)10-9(12)3-6-17-10/h2-6,8H,7H2,1H3,(H,14,16) |
InChI Key |
WRKQUXZPBQCOEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CC=N1)NC(=O)C2=C(C=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid](/img/structure/B14903173.png)
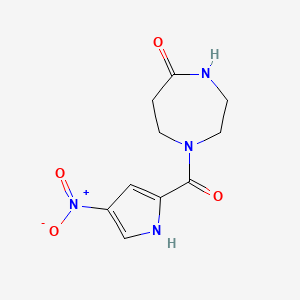
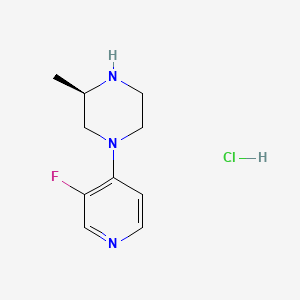
![[2-[2,6-bis(3,5-dimethylphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14903189.png)

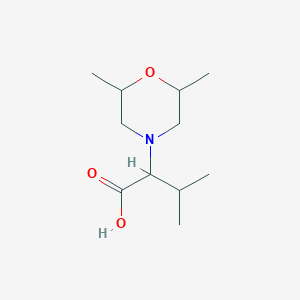
![(4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone)](/img/structure/B14903197.png)
![n-(1h-Benzo[d]imidazol-2-yl)-2-methoxyacetamide](/img/structure/B14903202.png)
![4-cyclohexyl-11-methyl-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14903204.png)

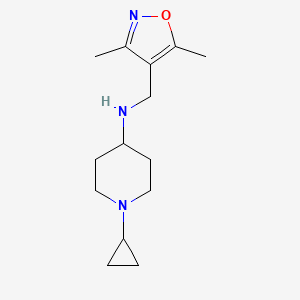
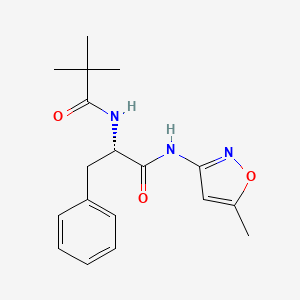
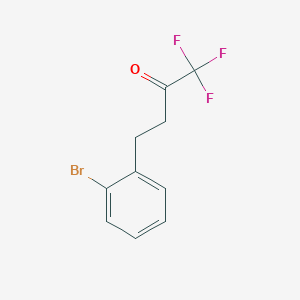
![(2S,3Z,5S)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14903259.png)
